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molecular formula C6H3BrF3N B130479 2-Bromo-4-(trifluoromethyl)pyridine CAS No. 175205-81-9

2-Bromo-4-(trifluoromethyl)pyridine

Cat. No. B130479
M. Wt: 225.99 g/mol
InChI Key: WZVHLUMAQLUNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449467B2

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (2.70 g, 14.9 mmol) and bromotrimethylsilane (3.90 mL, 29.6 mmol) in propanenitrile (15.0 mL) was heated under reflux for 22 h. The product (very volatile) was carefully rotary evaporated to give 4.07 g (propanenitrile contained) of thick light brown suspension w/o further purification. LC-MS calculated for C6H3BrF3N (M+H) 226.9; found 225.9/227.8.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[Br:12][Si](C)(C)C>C(#N)CC>[Br:12][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(F)(F)F
Name
Quantity
3.9 mL
Type
reactant
Smiles
Br[Si](C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(CC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 h
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The product (very volatile) was carefully rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
4.07 g (propanenitrile contained) of thick light brown suspension w/o further purification

Outcomes

Product
Name
Type
Smiles
BrC1=NC=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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